molecular formula C9H9N3O B181071 3-amino-1-phenyl-1H-pyrazol-5-ol CAS No. 28710-97-6

3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071
CAS No.: 28710-97-6
M. Wt: 175.19 g/mol
InChI Key: PVKNQGWSRAGMNM-UHFFFAOYSA-N
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Description

3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

3-Amino-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that has been shown to exhibit diverse biological activities Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , indicating that they may interact with cellular targets involved in cell survival and proliferation.

Mode of Action

Some pyrazole derivatives have been shown to induce cell death via apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which involves a series of biochemical events leading to characteristic cell changes and death.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with the activation of autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a log Kp of -6.29 cm/s . Its lipophilicity, as measured by various log Po/w values, ranges from 0.3 to 1.52 .

Result of Action

Some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities . For instance, certain derivatives have demonstrated cytotoxicity in the RKO cell line .

Action Environment

It’s worth noting that the compound’s synthesis has been achieved under room temperature conditions , suggesting that it may be stable under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis . Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable processes involving transition-metal catalysts and photoredox reactions. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H9N3O
Molecular Weight : 175.19 g/mol
CAS Number : 99683

The structure of 3-amino-1-phenyl-1H-pyrazol-5-ol features a pyrazole ring with an amino group and a phenyl substituent, contributing to its unique chemical reactivity and biological activity.

Pharmacological Applications

This compound exhibits a variety of pharmacological effects, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, can inhibit key oncogenic pathways. Notable findings include:

  • Inhibition of BRAF(V600E) : This compound has shown significant cytotoxicity against melanoma cells by targeting BRAF(V600E) signaling pathways, which are critical in cancer proliferation and survival .
  • Cell Cycle Arrest : Certain derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation by:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
  • Demonstrating efficacy in reducing LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has exhibited significant antibacterial and antifungal properties:

  • Effective against various bacterial strains, including Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Antitumor Activity

A study evaluated various pyrazole derivatives against cancer cell lines. The results indicated significant cytotoxicity against melanoma cells correlating with the compound's ability to inhibit BRAF(V600E) signaling pathways .

Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound effectively reduced LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

The compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-negative bacteria. This suggests its utility in developing new antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methyl-1-phenylpyrazole
  • 5-amino-1,3-dimethylpyrazole
  • 5-amino-3-methyl-1-phenylpyrazole

Uniqueness

3-amino-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Biological Activity

3-Amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has gained attention due to its promising pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing two nitrogen atoms adjacent to each other. Its molecular formula is C9H10N4OC_9H_{10}N_4O, and it has a molecular weight of 178.20 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

This compound exhibits its biological activities through several mechanisms:

Apoptosis Induction : Research indicates that pyrazole derivatives can induce cell death via apoptosis. The predominant pathway involves p53-mediated apoptosis, which is crucial for cancer therapy.

Antioxidant Activity : This compound has demonstrated antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

Study Cell Line IC50 (µM) Effect
Study AMCF-7 (Breast Cancer)15Inhibited cell proliferation
Study BHeLa (Cervical Cancer)12Induced apoptosis
Study CA549 (Lung Cancer)10Reduced tumor growth

In these studies, the compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Evaluation

In a recent study, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells using an MTT assay. The results showed that treatment with the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved induction of apoptosis and activation of caspase pathways, underscoring its therapeutic potential in breast cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this pyrazole derivative in a mouse model of acute liver injury. The compound exhibited significant protective effects by reducing levels of inflammatory markers and improving liver function parameters. This suggests that this compound could be beneficial in treating inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which is critical for central nervous system-targeted therapies. Its favorable pharmacokinetic profile enhances its potential as a therapeutic agent.

Properties

IUPAC Name

5-amino-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNQGWSRAGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182868
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28710-97-6
Record name 1-Phenyl-3-aminopyrazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28710-97-6
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 28710-97-6
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 1-Phenyl-3-aminopyrazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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